molecular formula C8H17NO B14914961 3-isopropoxy-N-methyl-cyclobutanamine

3-isopropoxy-N-methyl-cyclobutanamine

Cat. No.: B14914961
M. Wt: 143.23 g/mol
InChI Key: ADQUXJOPGIDBRN-UHFFFAOYSA-N
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Description

3-isopropoxy-N-methyl-cyclobutanamine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by a cyclobutane ring substituted with an isopropoxy group and a methylamine group. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropoxy-N-methyl-cyclobutanamine typically involves the reaction of cyclobutanone with isopropyl alcohol in the presence of an acid catalyst to form 3-isopropoxy-cyclobutanone. This intermediate is then subjected to reductive amination with methylamine under hydrogenation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-isopropoxy-N-methyl-cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-isopropoxy-N-methyl-cyclobutanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-methyl-cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopropoxy-N-methyl-cyclobutanamine is unique due to the presence of both the isopropoxy and N-methyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interactions compared to its simpler analogs .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-methyl-3-propan-2-yloxycyclobutan-1-amine

InChI

InChI=1S/C8H17NO/c1-6(2)10-8-4-7(5-8)9-3/h6-9H,4-5H2,1-3H3

InChI Key

ADQUXJOPGIDBRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC(C1)NC

Origin of Product

United States

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